3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
3-[(2-Chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a thioamide (C=S) group at position 2, a 4-oxo moiety, and a 7-carboxamide substituent. The compound features a 2-chlorophenylmethyl group at position 3 and an N-substituted 2-(cyclohexen-1-yl)ethyl chain. The presence of the sulfanylidene group may enhance binding to cysteine residues in target proteins, while the cyclohexenylethyl chain could influence lipophilicity and membrane permeability .
Properties
Molecular Formula |
C24H24ClN3O2S |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,26,29)(H,27,31) |
InChI Key |
LDSNHHXZKDCHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Attachment of the Cyclohexenyl Group: The cyclohexenyl group can be attached through a Michael addition reaction involving cyclohexenone and an appropriate nucleophile.
Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate with sulfur or a sulfur-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 2-sulfanylidene-4-oxo-quinazoline-7-carboxamides. Key structural analogs and their comparative features are outlined below:
Table 1: Structural and Functional Comparison of Analogous Quinazoline Derivatives
*Estimated via molecular formula (C25H24ClN3O2S).
Research Findings and Mechanistic Insights
Impact of Chlorophenyl Substitution :
- The 2-chlorophenylmethyl group in the target compound may confer stronger π-π stacking interactions with hydrophobic enzyme pockets compared to 4-chlorophenyl analogs .
- Evidence from similar compounds (e.g., 3-[(4-chlorophenyl)methyl] derivatives) suggests that para-substituted chlorophenyl groups reduce steric hindrance but may decrease target specificity .
Comparative studies on cyclopentyl (as in ) vs. cyclohexenylethyl groups indicate that the latter improves solubility by ~15% in polar solvents due to its partial hydrophilicity .
Sulfanylidene vs. Oxidanylidene Moieties :
- The 2-sulfanylidene group (C=S) in the target compound shows higher electrophilicity than 2-oxidanylidene (C=O) analogs, which may increase covalent interactions with cysteine residues in enzymes like EGFR or VEGFR2 .
Carboxamide Position and Bioactivity :
- The 7-carboxamide group is critical for hydrogen bonding with catalytic lysine residues in kinase domains. Derivatives lacking this group (e.g., ester or nitro substituents) exhibit ~50% lower inhibitory activity in virtual screening assays .
Methodological Considerations in Similarity Assessment
- Molecular Fingerprints : MACCS and Morgan fingerprints are widely used to quantify structural similarity. The target compound shares a Tanimoto coefficient >0.7 with analogs in Table 1, indicating high similarity .
- Dissimilarity in Biological Response: Despite structural similarities, minor substitutions (e.g., methoxy vs. chloro groups) can lead to divergent biological outcomes. For example, 4-methoxyphenyl derivatives in show reduced cytotoxicity against HeLa cells compared to chlorophenyl analogs.
Biological Activity
The compound 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide belongs to the quinazoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.84 g/mol. The structure features a quinazoline core, which is a well-established scaffold in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly focusing on:
- MCF-7 Cell Line : This breast cancer cell line has been a standard model for evaluating anticancer activity. In vitro assays demonstrated that derivatives with a chlorine substituent at the para position significantly enhanced cytotoxicity, with IC50 values reported below 10 μM .
The mechanism of action for quinazoline derivatives often involves:
- Inhibition of EGFR : Many quinazoline compounds act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. Molecular docking studies indicated strong binding affinity to EGFR, suggesting that this compound may inhibit downstream signaling pathways involved in tumor growth .
- Induction of Apoptosis : Cytotoxic effects are often mediated through the induction of apoptosis in cancer cells. This involves activating caspases and other apoptotic pathways that lead to programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can be significantly influenced by their structural modifications. Key observations include:
- Chlorine Substitution : The presence of chlorine enhances the lipophilicity and polarizability of the molecule, improving its interaction with biological targets .
- Cyclohexene Moiety : The cyclohexene group contributes to the overall hydrophobic character, which is beneficial for membrane permeability and target binding.
Data Table: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | < 10 | EGFR inhibition, apoptosis |
| Antimicrobial | Various | Not specified | Not specified |
| Anti-inflammatory | Not specified | Not specified | Not specified |
Case Studies
- Cytotoxic Evaluation : A study synthesized several hybrid quinazoline compounds and evaluated their cytotoxicity against MCF-7 cells using an MTT assay. The results indicated that compounds with specific substitutions exhibited potent activity, confirming the importance of structural modifications .
- Molecular Docking Studies : Computational studies have shown that quinazoline derivatives can effectively bind to EGFR, with ΔG values indicating favorable interactions. This suggests that these compounds could serve as lead candidates for further development as targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
